molecular formula C22H12 B589106 Indeno[1,2,3-cd]pyrene-d12

Indeno[1,2,3-cd]pyrene-d12

Cat. No.: B589106
M. Wt: 288.4 g/mol
InChI Key: SXQBHARYMNFBPS-AQZSQYOVSA-N
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Description

Chemical Identity and Structural Characteristics

Indeno[1,2,3-cd]pyrene-d12 represents a fully deuterated analog of the priority environmental pollutant Indeno[1,2,3-cd]pyrene, distinguished by the systematic replacement of all twelve hydrogen atoms with deuterium isotopes. The compound maintains the Chemical Abstracts Service registry number 203578-33-0 for the labeled form, while its unlabeled counterpart bears the designation 193-39-5. The molecular formula C22D12 reflects the complete deuterium substitution pattern, resulting in a molecular weight of 288.42 grams per mole, representing an increase of approximately 12 atomic mass units compared to the unlabeled compound.

The structural framework of this compound consists of a hexacyclic aromatic system characterized by the systematic name 3,4,5,6,9,10,12,13,15,16,17,22-dodecadeuteriohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene. This complex polycyclic architecture incorporates both pyrene and indeno structural motifs, creating a highly conjugated aromatic system with distinctive electronic properties. The deuterium substitution pattern maintains the original molecular geometry while providing the isotopic signature necessary for analytical differentiation.

The compound exhibits high chemical purity specifications, typically achieving 98% chemical purity with 98 atom percent deuterium incorporation. This high level of isotopic enrichment ensures reliable performance in analytical applications where precise quantification depends on the isotopic distinction between the internal standard and the target analyte. The European Community number 205-893-2 provides additional regulatory identification for the compound across international markets.

Historical Development and Analytical Significance

The development of this compound as an analytical tool emerged from the critical need for accurate quantification of polycyclic aromatic hydrocarbons in environmental monitoring programs. The compound serves as a labeled internal standard, enabling compensation for analytical losses and matrix effects that commonly compromise the accuracy of environmental measurements. Historical applications demonstrate the compound's utility across diverse analytical methodologies, including gas chromatography-mass spectrometry and tandem mass spectrometry techniques.

Research investigations have established comprehensive analytical parameters for the compound across multiple instrumental platforms. Retention time data from gas chromatographic separations consistently position this compound at approximately 25.14 minutes under standardized analytical conditions, providing chromatographic resolution from potential interfering compounds. The mass spectrometric characteristics include a molecular ion at mass-to-charge ratio 288, corresponding to the deuterated molecular weight, which enables selective monitoring during analytical determinations.

Calibration studies utilizing this compound have demonstrated exceptional linearity across extended concentration ranges. Research findings document linear calibration relationships spanning five orders of magnitude, from 2.5 to 20,000 nanograms per milliliter, with correlation coefficients exceeding 0.999. These performance characteristics establish the compound as a reliable reference standard for quantitative environmental analysis, supporting regulatory compliance and scientific research applications.

The analytical significance extends to method validation parameters, where this compound enables determination of recovery rates and method precision. Published recovery studies report values ranging from 65% to 111% for deuterated internal standards in complex environmental matrices, demonstrating the compound's stability under diverse analytical conditions. These performance metrics support the compound's acceptance in standardized analytical methods developed by regulatory agencies and professional organizations.

Relationship to Priority Environmental Pollutants

This compound maintains a direct relationship to the unlabeled Indeno[1,2,3-cd]pyrene, which occupies position 83 on the Environmental Protection Agency Priority Pollutant List. This regulatory designation reflects the environmental significance of the parent compound and establishes the analytical importance of accurate quantification methodologies. The deuterated analog enables precise measurement of the priority pollutant across diverse environmental compartments, including atmospheric particulates, surface water, groundwater, and sediment matrices.

Environmental monitoring programs rely on this compound to achieve detection limits compatible with regulatory requirements. Published method detection limits for the target compound range from 0.05 to 0.18 micrograms per sample, depending on the analytical methodology and matrix complexity. These sensitivity levels support compliance monitoring for drinking water standards, groundwater quality criteria, and surface water protection standards established by environmental regulatory agencies.

The compound's analytical applications extend to specialized environmental monitoring scenarios, including atmospheric particulate matter analysis where polycyclic aromatic hydrocarbons serve as indicators of combustion-related pollution sources. Research applications utilize the deuterated standard for source apportionment studies, enabling differentiation between various emission sources based on characteristic polycyclic aromatic hydrocarbon profiles. These investigations contribute to understanding the environmental fate and transport of priority pollutants in complex environmental systems.

International recognition of the priority pollutant status has led to harmonized analytical approaches incorporating this compound as a standardized internal reference. The compound supports compliance with multiple regulatory frameworks, including Clean Water Act requirements, Safe Drinking Water Act standards, and Resource Conservation and Recovery Act waste characterization protocols. This broad regulatory acceptance underscores the compound's importance in environmental protection and public health assessment programs.

Importance in Environmental Analytical Chemistry

The analytical chemistry applications of this compound encompass a broad spectrum of environmental monitoring and research activities. The compound serves as an essential internal standard for multi-residue analytical methods targeting polycyclic aromatic hydrocarbons in complex environmental matrices. These applications require exceptional analytical performance to distinguish the target compounds from matrix interferences while maintaining quantitative accuracy across diverse sample types.

Advanced analytical methodologies incorporating this compound demonstrate remarkable sensitivity and precision. Published analytical methods achieve instrument detection limits in the low picogram range, with method detection limits typically ranging from 0.05 to 0.26 micrograms per sample. These performance levels enable detection and quantification of trace-level contamination in environmental samples, supporting both regulatory compliance and scientific research objectives.

Analytical Parameter Specification Reference Method
Molecular Weight 288.42 g/mol Gas Chromatography-Mass Spectrometry
Chemical Purity 98% minimum Commercial Specifications
Deuterium Content 98 atom % D Isotopic Analysis
Retention Time 25.14 minutes Gas Chromatographic Separation
Detection Limit 0.05-0.26 μg/sample Environmental Methods
Calibration Range 2.5-20,000 ng/mL Multi-point Calibration

The compound's stability characteristics support extended analytical sequences and long-term storage requirements. Research investigations demonstrate acceptable recovery and precision over analytical sequences spanning multiple days, with relative standard deviations typically below 5% for replicate determinations. These performance characteristics enable batch processing of environmental samples while maintaining data quality objectives required for regulatory and research applications.

Specialized analytical applications utilize this compound for challenging matrix analysis, including soil extracts, sediment samples, and atmospheric particulate matter. The compound's effectiveness in these applications derives from its chemical similarity to the target analyte while providing isotopic distinction for mass spectrometric detection. Recovery studies in complex matrices demonstrate the compound's ability to compensate for analytical losses occurring during sample preparation and instrumental analysis.

Properties

IUPAC Name

3,4,5,6,9,10,12,13,15,16,17,22-dodecadeuteriohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12/c1-2-7-17-16(6-1)18-11-10-14-9-8-13-4-3-5-15-12-19(17)22(18)21(14)20(13)15/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQBHARYMNFBPS-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C5=C(C(=C(C6=C5C4=C(C(=C6[2H])[2H])C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Indeno[1,2,3-cd]pyrene-d12 is widely used in scientific research due to its stable isotopic labeling, which allows for precise analytical studies. Some applications include:

Mechanism of Action

Indeno[1,2,3-cd]pyrene-d12 exerts its effects through metabolic activation by the cytochrome P450 enzyme system. This leads to the formation of reactive metabolites, such as nitro, quinone, or hydroxyl derivatives, which can interact with cellular macromolecules, potentially causing mutagenic and carcinogenic effects . The compound’s interaction with DNA and other cellular components is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Research Implications

  • Environmental Toxicology: Indeno-d12 enables precise tracking of IP, a pollutant linked to lung carcinogenicity in rats and mutagenicity in Salmonella assays .
  • Regulatory Compliance : Its use aligns with EPA Method 8270 for PAH quantification, ensuring data reliability for risk assessments .

Biological Activity

Indeno[1,2,3-cd]pyrene-d12 (CAS Number: 203578-33-0) is a deuterated form of indeno[1,2,3-cd]pyrene, a polycyclic aromatic hydrocarbon (PAH) recognized for its environmental persistence and potential health hazards. This article explores the biological activity of this compound, focusing on its degradation by microorganisms, its implications in bioremediation, and its pharmacokinetic properties.

PropertyValue
Molecular FormulaC22D12
Molecular Weight288.405 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point497.1 ± 12.0 °C at 760 mmHg
Flash Point247.2 ± 13.7 °C

Biological Activity Overview

Indeno[1,2,3-cd]pyrene is classified among the priority pollutants due to its mutagenic and carcinogenic properties. The biological activity of its deuterated form is of significant interest in both environmental science and pharmacology.

Microbial Degradation

Recent studies have highlighted the potential of certain microorganisms to degrade indeno[1,2,3-cd]pyrene. A notable case study involved the yeast strain Candida tropicalis NN4, which demonstrated effective degradation of indeno[1,2,3-cd]pyrene when combined with biosynthesized iron nanoparticles and biosurfactants:

  • Degradation Efficiency : The yeast strain achieved a degradation rate of 90.68% under optimized conditions (pH 7, temperature 30 °C) using response surface methodology (RSM) .
  • Characterization : The produced biosurfactant was identified as a sophorolipid type through TLC and FTIR analysis.

The study indicates that the use of biosurfactants significantly enhances the bioavailability and degradation rates of hydrophobic PAHs like indeno[1,2,3-cd]pyrene.

Pharmacokinetics and Metabolic Implications

The incorporation of deuterium in drug molecules can alter their pharmacokinetic profiles. This compound serves as a stable isotope tracer in pharmacological studies:

  • Impact on Drug Development : Deuteration can improve metabolic stability and reduce toxicity in pharmaceutical compounds .
  • Research Applications : It is utilized in mass spectrometry for quantification during drug development processes .

Case Studies on Deuterated Compounds

A review highlighted the effects of deuterium substitution on various pharmaceuticals:

  • Enhanced Stability : Deuterated compounds often exhibit slower metabolism compared to their non-deuterated counterparts, leading to prolonged action .
  • Clinical Relevance : The pharmacokinetic modifications can make deuterated drugs more favorable in therapeutic settings.

Environmental Implications

Indeno[1,2,3-cd]pyrene's persistence in the environment raises concerns regarding its ecological impact:

  • Regulatory Standards : The WHO and EU have set strict limits for indeno[1,2,3-cd]pyrene concentrations in drinking water due to its toxicity .
  • Bioremediation Strategies : The use of microbial systems for bioremediation presents a viable approach to mitigate the effects of this pollutant in contaminated environments.

Q & A

Q. How is Indeno[1,2,3-cd]pyrene-d12 utilized as an internal standard in environmental PAH analysis?

this compound is a deuterated surrogate used to quantify native PAHs in environmental matrices (e.g., water, sediment). Researchers spike samples with this compound before extraction to correct for analyte loss during sample preparation. Recovery rates (e.g., 98.1–99.6% in sediment) are calculated by comparing pre- and post-extraction concentrations via GC-MS/MS, ensuring data accuracy . Methodological steps include:

  • Spiking samples with a known quantity of the deuterated standard.
  • Extracting PAHs using solvents like dichloromethane/methanol (1:1).
  • Quantifying recovery via calibration curves (r² > 0.98) and adjusting final PAH concentrations accordingly .

Q. What safety protocols are critical when handling this compound?

The compound is classified under GHS as carcinogenic (H351), mutagenic (H341), and toxic to aquatic life (H400/H410). Key precautions include:

  • Using PPE (gloves, lab coats, goggles) and working in a fume hood.
  • Storing in locked, labeled containers at recommended temperatures (e.g., –20°C).
  • Disposing of waste via approved facilities to prevent environmental release .

Q. How is this compound synthesized for analytical applications?

The deuterated form is synthesized via isotopic labeling, often starting with brominated precursors (e.g., 1-bromopyrene) and deuterated reagents. A common route involves Suzuki-Miyaura coupling with deuterated phenylboronic acids, achieving ~51% yield. Purification steps (e.g., column chromatography) ensure >98% isotopic purity, validated by NMR and high-resolution MS .

Advanced Research Questions

Q. How can researchers optimize recovery of this compound in complex matrices like sediments?

Recovery optimization involves:

  • Sonication extraction : Three cycles with dichloromethane/methanol (1:1) for 15 minutes each, achieving >98% recovery in sediment .
  • Matrix-specific adjustments : For organic-rich sediments, adding silica gel clean-up steps reduces interference.
  • Internal standardization : Co-spiking with benzo[a]pyrene-d12 improves precision (RSD <16%) .

Q. What strategies resolve inter-laboratory discrepancies in quantifying PAHs using this compound?

Discrepancies arise from variations in GC-MS/MS parameters (e.g., collision energy) or calibration practices. Solutions include:

  • Harmonized SRM transitions : Use quantifier ions (e.g., m/z 276.1 → 274) and qualifier ions (276.1 → 276.1) to confirm identity .
  • Reference materials : Cross-validate methods with certified sediments (e.g., EC-2 NWRI) to ensure accuracy within 60–93% of certified values .

Q. How does this compound enhance toxicological studies on PAH metabolites?

The deuterated standard enables precise tracking of metabolic pathways. For example, in vitro studies use it to quantify hydroxylated metabolites via LC-MS/MS, correcting for ion suppression effects. Recovery-adjusted data reveal dose-dependent mutagenicity in Salmonella typhimurium assays, aligning with IARC’s classification of the native compound as a probable human carcinogen .

Q. What are the limitations of using this compound in long-term environmental monitoring?

Key limitations include:

  • Isotopic exchange : Prolonged storage in polar solvents (e.g., acetonitrile) may cause deuterium loss, necessitating fresh preparations .
  • Detection limits : In water, LODs for the native compound range from 0.01–0.1 ng/L, requiring preconcentration for trace analysis .

Methodological Tables

Table 1. Recovery Rates of this compound in Different Matrices

MatrixRecovery (%)RSD (%)Method Reference
Sediment98.1 ± 3.73.8
Suspended Particles98.6 ± 3.63.6
Water99.6 ± 4.54.5

Table 2. Key GC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Quantifier Ion (m/z)276.1 → 274
Qualifier Ion (m/z)276.1 → 276.1
Collision Energy35 eV (quant), 10 eV (qual)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.